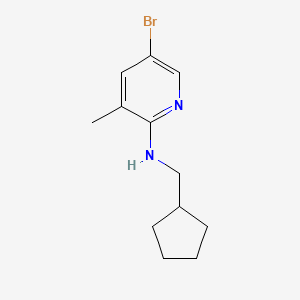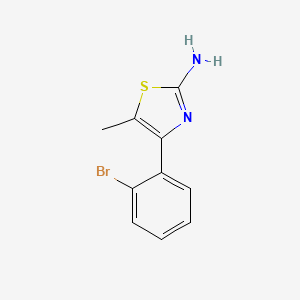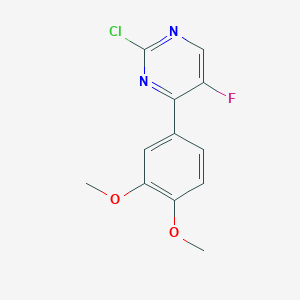![molecular formula C7H3ClF3N3OS B1407018 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride CAS No. 1431555-16-6](/img/structure/B1407018.png)
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride
Vue d'ensemble
Description
“6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride” is a chemical compound with the molecular formula C7H3ClF3N3OS . It’s a unique heterocyclic compound that has potential applications in various fields .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like our compound, often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Applications De Recherche Scientifique
Anticancer Applications
A study on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed potent anticancer agents. Compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with specific compounds showing low IC50 values, indicating their effectiveness as anticancer agents (Gomha et al., 2017). Similarly, another study synthesized novel thiazolo-[3,2-b][1,2,4]triazole-6-ones and found them to exhibit excellent anticancer properties against various cancer cell lines without causing toxicity to normal somatic cells (Holota et al., 2021).
Water Decontamination
Research on s-triazole derivatives, including the synthesis of thiazolo[3,2-b]-s-triazoles, explored their application in water decontamination. The synthesized compounds showed promising adsorbent properties for heavy metal ions and inorganic anions removal from aqueous solutions, indicating their potential for water remediation applications (Hozien et al., 2021).
Antimicrobial Activity
Functional derivatives of thiazolo[2,3-c][1,2,4]triazoles were evaluated for their antimicrobial potential. The study demonstrated that certain derivatives exhibit high bactericidal and fungicidal activities, suggesting their utility as antimicrobial agents (Slivka et al., 2022).
Photophysical Properties
An investigation into the photophysical properties of 5-N-Arylamino-4-methylthiazoles derived from 4-methylthiazole highlighted their potential in optoelectronic applications. These compounds exhibited significant luminescence, with the emission color dependent on the substituents, suggesting their use in organic light-emitting diodes (OLEDs) and other photophysical applications (Murai et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound “6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride” is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process.
Mode of Action
The compound shows superior Top1 inhibitory activity . It interacts with Top1 and inhibits its function, which disrupts the DNA replication process. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound affects the DNA replication pathway . By inhibiting Top1, it prevents the normal unwinding and rewinding of the DNA strand that is necessary for replication. This leads to DNA damage and, ultimately, cell death .
Result of Action
The result of the compound’s action is the inhibition of DNA replication, leading to DNA damage and cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Analyse Biochimique
Biochemical Properties
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition of α-glucosidase by this compound can lead to a reduction in glucose absorption, which is beneficial in managing conditions like diabetes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cancer cells, leading to cell death . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis . This binding interaction is crucial for its inhibitory effect on the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3OS/c1-2-3(4(8)15)16-6-12-5(7(9,10)11)13-14(2)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBKOVAMBXGYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


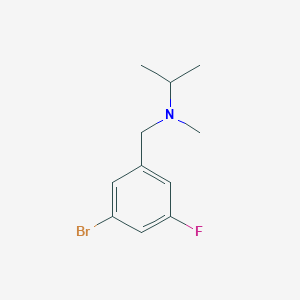

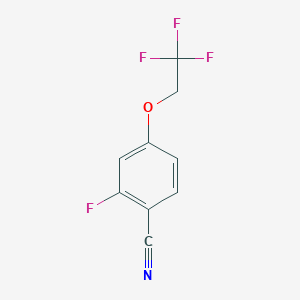
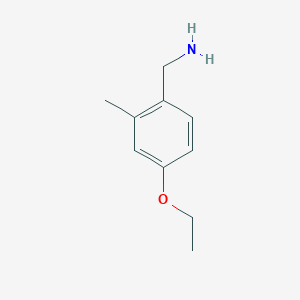
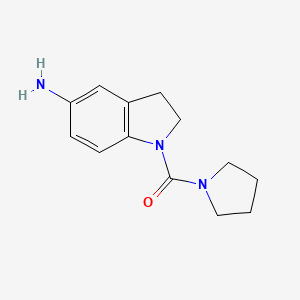
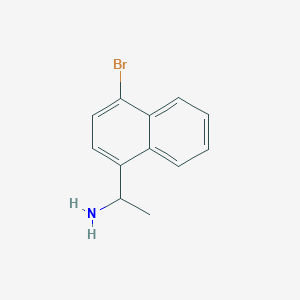
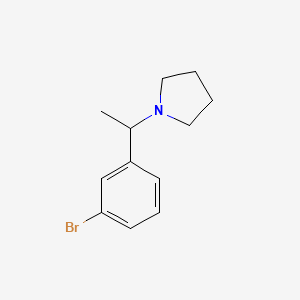
![(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1406948.png)


